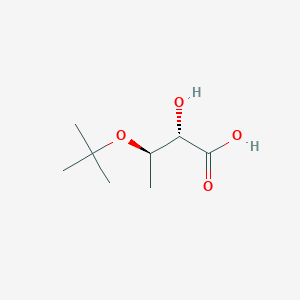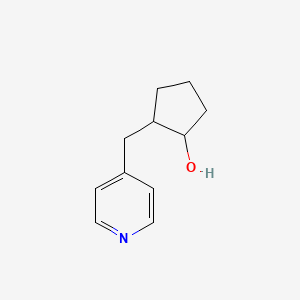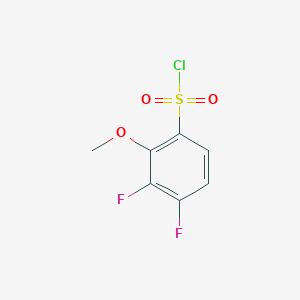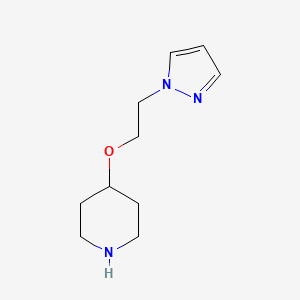
2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid is an organic compound that features a pyridine ring substituted with a chlorine atom at the 4-position and a difluoroacetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chloropyridine.
Halogenation: The 4-chloropyridine undergoes halogenation to introduce the chlorine atom at the 4-position.
Difluoroacetic Acid Introduction: The difluoroacetic acid moiety is introduced through a nucleophilic substitution reaction, where a suitable difluoroacetate ester reacts with the halogenated pyridine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and nucleophilic substitution reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The difluoroacetic acid moiety may play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloropyridin-2-yl)acetic acid: Lacks the difluoro substitution, resulting in different chemical properties.
2-(4-Bromopyridin-2-yl)-2,2-difluoroacetic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
2-(4-Fluoropyridin-2-yl)-2,2-difluoroacetic acid: Contains a fluorine atom, which can affect the compound’s electronic properties.
Uniqueness
2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid is unique due to the presence of both chlorine and difluoroacetic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H4ClF2NO2 |
|---|---|
Molecular Weight |
207.56 g/mol |
IUPAC Name |
2-(4-chloropyridin-2-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7H4ClF2NO2/c8-4-1-2-11-5(3-4)7(9,10)6(12)13/h1-3H,(H,12,13) |
InChI Key |
IUNSSAPPXFJCGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid](/img/structure/B13530381.png)





![(3AS,6aR)-hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13530408.png)
![(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine](/img/structure/B13530409.png)




